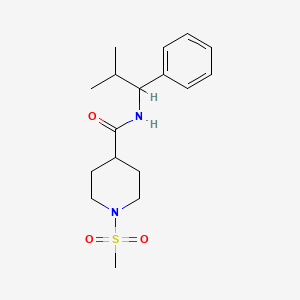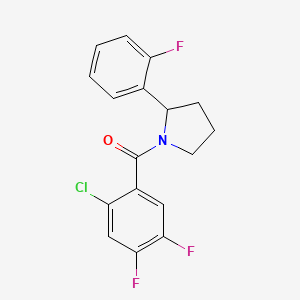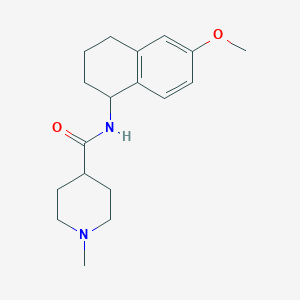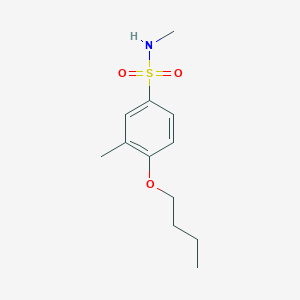![molecular formula C19H25N3O4S B4511201 1-{2-[4-(1,1-dioxidotetrahydro-3-thienyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-1H-indole](/img/structure/B4511201.png)
1-{2-[4-(1,1-dioxidotetrahydro-3-thienyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-1H-indole
Descripción general
Descripción
Synthesis Analysis
The synthesis of related indole derivatives involves complex organic reactions aiming to introduce specific functional groups to the indole core, enhancing its biological activity. For example, in the study by Nirogi et al. (2017), a series of 3-(piperazinylmethyl) indole derivatives was optimized, leading to compounds with high affinity for the human 5-HT6 receptor, indicating a methodological approach that could be adapted for the synthesis of the compound (Nirogi et al., 2017).
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a heterocyclic indole ring, often modified with various substituents to influence its biological properties. For instance, compounds synthesized by Li et al. (2015) demonstrate how modifications in the indole ring can affect the molecule's physical and chemical properties, such as photochromism (Li et al., 2015).
Chemical Reactions and Properties
Indole derivatives undergo a variety of chemical reactions, influenced by their functional groups. Haynes and Swigor (1994) described a synthetic route involving coupling and catalytic reduction steps, showcasing the chemical reactivity of indole-based compounds (Haynes & Swigor, 1994). Such reactions are pivotal in tailoring the chemical properties of these molecules for specific biological activities.
Physical Properties Analysis
The physical properties of indole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in medicinal chemistry. Kaczor et al. (2021) explored these aspects in their study, highlighting the importance of understanding these properties to predict the behavior of indole derivatives in biological systems (Kaczor et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity with other molecules and stability under physiological conditions, are determined by the molecular structure of the indole derivatives. Studies like the one conducted by Anderson et al. (1997) on the process development of similar compounds offer insights into the challenges and strategies in synthesizing indole derivatives with desired chemical properties (Anderson et al., 1997).
Propiedades
IUPAC Name |
1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-2-(4-methoxyindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-26-18-4-2-3-17-16(18)5-7-22(17)13-19(23)21-10-8-20(9-11-21)15-6-12-27(24,25)14-15/h2-5,7,15H,6,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMAILBKUQWIDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)N3CCN(CC3)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)acetamide](/img/structure/B4511118.png)

![N-cyclooctyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4511137.png)
![N-isopropyl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4511145.png)
![2-methyl-3-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B4511151.png)
![2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-3-pyridinylacetamide](/img/structure/B4511158.png)
![4-({[(6-chloro-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B4511168.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B4511174.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-pyridinecarboxamide](/img/structure/B4511192.png)
![N-[3-(1-naphthyl)propyl]cyclopropanecarboxamide](/img/structure/B4511212.png)


